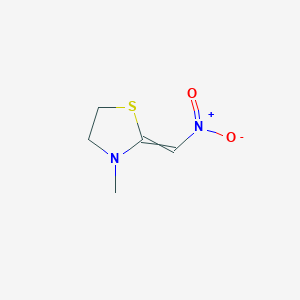
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine is a heterocyclic compound with the molecular formula C5H6N2O3S. It is also known as nitrothiazolone. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The nitromethylidene group attached to the thiazolidine ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(nitromethylidene)-1,3-thiazolidine typically involves the reaction of thiazolidine derivatives with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron or zinc in the presence of acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron, zinc, and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazolidine ring.
Reduction: Amino derivatives of the thiazolidine ring.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(nitromethylidene)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazolidine ring structure allows the compound to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazolidine: Lacks the nitromethylidene group, resulting in different chemical properties.
3-Methyl-2-(chloromethylidene)-1,3-thiazolidine: Contains a chloromethylidene group instead of a nitromethylidene group, leading to different reactivity.
3-Methyl-2-(hydroxymethylidene)-1,3-thiazolidine: Contains a hydroxymethylidene group, which affects its chemical behavior.
Uniqueness
3-Methyl-2-(nitromethylidene)-1,3-thiazolidine is unique due to the presence of the nitromethylidene group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in research and industry where such properties are desired.
Properties
CAS No. |
62812-73-1 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
3-methyl-2-(nitromethylidene)-1,3-thiazolidine |
InChI |
InChI=1S/C5H8N2O2S/c1-6-2-3-10-5(6)4-7(8)9/h4H,2-3H2,1H3 |
InChI Key |
SNQRNCJUWHEPBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

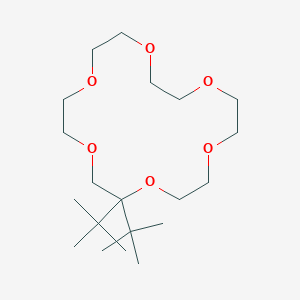


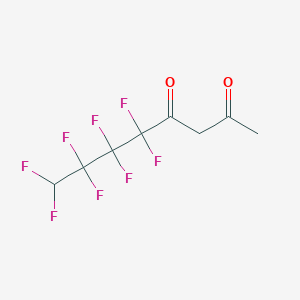

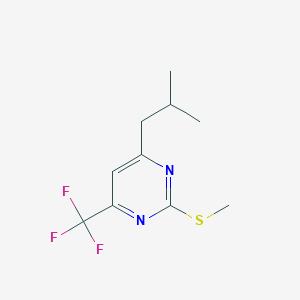
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)
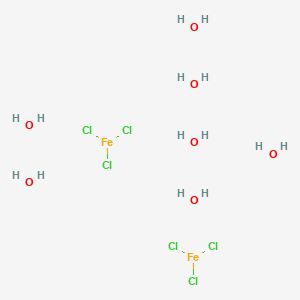
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)


